![molecular formula C13H19N3O2S2 B4543935 N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4543935.png)
N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves multi-step reactions, starting from basic piperazine scaffolds and incorporating various functional groups through nucleophilic substitution, amidation, and sulfonylation reactions. For instance, compounds with piperazine backbones and sulfonyl functional groups have been synthesized to explore their pharmacological potential, highlighting the versatility and reactivity of the piperazine ring in chemical synthesis (Cioffi et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been characterized using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the piperazine ring, which is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure of related benzenesulfonamide compounds reveals a distorted tetrahedral geometry around the sulfonyl group and a chair conformation of the piperazine ring, providing insights into the electronic and steric factors influencing the compound's properties (Jun-Li Xiao et al., 2022).
properties
IUPAC Name |
N-(4-methylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c1-11-3-5-12(6-4-11)14-13(19)15-7-9-16(10-8-15)20(2,17)18/h3-6H,7-10H2,1-2H3,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXASYTONORHSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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